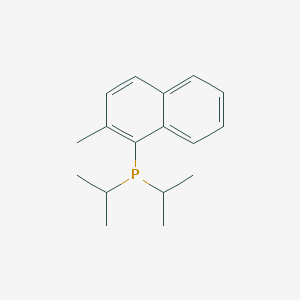
(2-Methylnaphthalen-1-yl)di(propan-2-yl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylnaphthalen-1-yl)di(propan-2-yl)phosphane is a chemical compound with the molecular formula C17H23P It is a phosphane derivative, characterized by the presence of a phosphorous atom bonded to a 2-methylnaphthalene group and two isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylnaphthalen-1-yl)di(propan-2-yl)phosphane typically involves the reaction of 2-methylnaphthalene with di(propan-2-yl)phosphane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2-Methylnaphthalen-1-yl)di(propan-2-yl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phosphorous atom can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.
Scientific Research Applications
(2-Methylnaphthalen-1-yl)di(propan-2-yl)phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Methylnaphthalen-1-yl)di(propan-2-yl)phosphane involves its interaction with molecular targets, such as enzymes and receptors. The phosphorous atom plays a crucial role in binding to these targets, modulating their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2-Methylnaphthalen-1-yl)phosphane
- (2-Methylnaphthalen-1-yl)di(ethyl)phosphane
- (2-Methylnaphthalen-1-yl)di(methyl)phosphane
Uniqueness
(2-Methylnaphthalen-1-yl)di(propan-2-yl)phosphane is unique due to the presence of two isopropyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and interactions, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
625856-28-2 |
|---|---|
Molecular Formula |
C17H23P |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
(2-methylnaphthalen-1-yl)-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C17H23P/c1-12(2)18(13(3)4)17-14(5)10-11-15-8-6-7-9-16(15)17/h6-13H,1-5H3 |
InChI Key |
YPOYHUJQBXMWGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)P(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



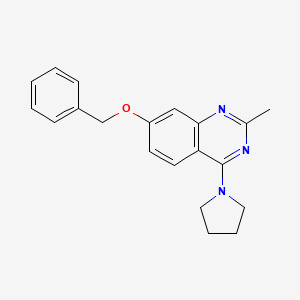
![5-(2-cyclopropylethynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12580164.png)
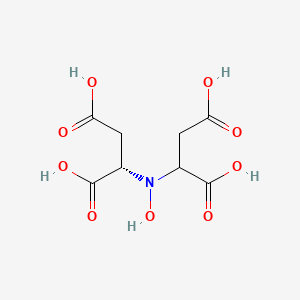
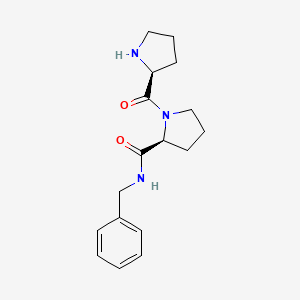
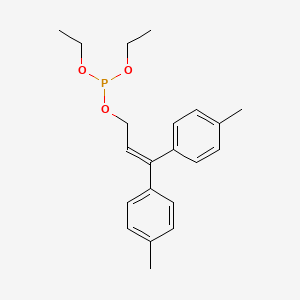
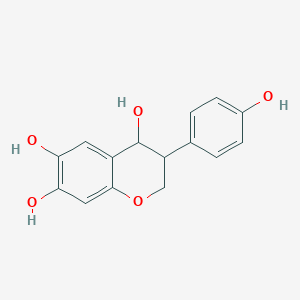
![Benzamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-](/img/structure/B12580185.png)
![4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide](/img/structure/B12580186.png)
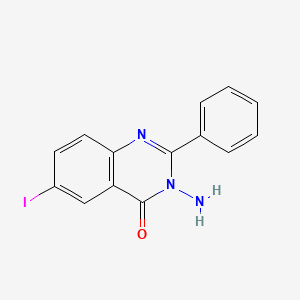
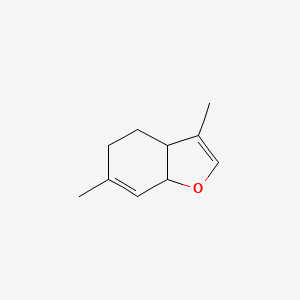
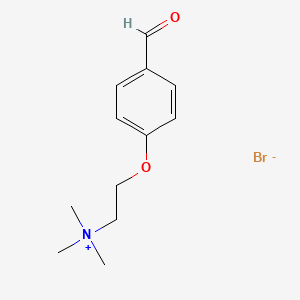
![2-[(E)-(4-Methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide](/img/structure/B12580208.png)
![2-{3,5-Bis[4-(hexadecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine](/img/structure/B12580216.png)
